Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a bicyclic pyrrolo-pyrrole derivative featuring a complex arrangement of substituents: a benzyl group at position 1, a 4-methoxyphenyl group at position 3, a phenyl group at position 5, and a methyl ester at position 1.
Properties
IUPAC Name |
methyl 3-benzyl-1-(4-methoxyphenyl)-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5/c1-34-21-15-13-19(14-16-21)24-22-23(26(32)30(25(22)31)20-11-7-4-8-12-20)28(29-24,27(33)35-2)17-18-9-5-3-6-10-18/h3-16,22-24,29H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVMWMSYIPLHLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C(N2)(CC5=CC=CC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C28H26N2O5
- Molecular Weight : 470.52 g/mol
- CAS Number : 318239-69-9
The structure features a complex pyrrolidine framework with methoxy and benzyl substituents that contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. For instance, a common method includes the reaction of 1-benzyl-3-imino derivatives with various electrophiles under reflux conditions, yielding the target compound with moderate to high yields (up to 40%) depending on the reaction conditions used .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its effectiveness against various cancer cell lines:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings indicate potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases.
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A study conducted on MCF-7 breast cancer cells highlighted the compound's ability to disrupt cell cycle progression and induce apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis, alongside increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study utilized a disc diffusion method and confirmed that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Overview of Structural and Analytical Data
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrrole precursors. For example, analogous pyrrolo[3,4-c]pyrrole derivatives are synthesized via [3+2] cycloaddition or Michael addition reactions, followed by functionalization of the ester and benzyl groups. Key intermediates include diketone precursors (e.g., 4-methoxyphenyl-substituted diketones) and benzyl-protected amines . Reaction conditions (e.g., temperature, catalysts like DBU) must be optimized to avoid side products such as over-oxidized species .
Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are critical for characterization?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : and NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic methoxy groups at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the octahydropyrrolo[3,4-c]pyrrole core. For example, analogous compounds show chair conformations in fused bicyclic systems with bond angles of 108–112° .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~550–600) .
Advanced Research Questions
Q. What strategies address conflicting spectroscopic data during structural elucidation, particularly for stereoisomers?
- Methodological Answer : Discrepancies in NOESY or - COSY spectra may arise from dynamic stereochemistry. Strategies include:
- Variable-Temperature NMR : Resolves overlapping signals by slowing conformational exchange (e.g., distinguishing axial vs. equatorial protons at –40°C) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare theoretical vs. experimental NMR shifts .
- Chiral HPLC : Separates enantiomers if unexpected optical activity is observed .
Q. How do electronic effects of the 4-methoxyphenyl and benzyl groups influence reactivity in cross-coupling or functionalization reactions?
- Methodological Answer :
- Electron-Donating Methoxy Group : Activates the aryl ring for electrophilic substitution but deactivates it toward oxidative coupling. For example, Suzuki-Miyaura reactions require Pd(OAc)/SPhos catalysts due to steric hindrance .
- Benzyl Group : Facilitates SN2 displacement at the ester carbonyl but may require deprotection (e.g., H/Pd-C) prior to functionalization .
- Reactivity Mapping : UV-Vis spectroscopy tracks conjugation changes (λmax shifts ~20 nm upon substitution) .
Q. What computational approaches are used to predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (~3.5) and topological polar surface area (~90 Å), suggesting moderate blood-brain barrier permeability .
- Molecular Dynamics Simulations : Assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Mismatches with experimental microsomal stability data (>50% remaining at 1 hr) may indicate unmodeled protein interactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer : Yield variations (e.g., 40–75% for similar pyrrolo-pyrroles) often stem from:
- Purity of Starting Materials : HPLC-grade reagents reduce side reactions (e.g., dimerization) .
- Catalyst Batch Effects : Trace metal contaminants in Pd catalysts can alter turnover numbers. ICP-MS analysis of catalyst batches is recommended .
- Scale-Dependent Kinetics : Microwave-assisted synthesis at small scales (~1 mmol) may not translate to batch reactors (>10 mmol) due to heat transfer limitations .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~550–600 g/mol (HRMS) | |
| NMR Shift | Carbonyl C=O at δ 165–175 ppm | |
| X-ray Bond Angle | N-C-N: 108–112° | |
| Calculated logP | 3.5 (SwissADME) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
